Methyl 2-chloro-3-hydroxy-4-iodobenzoate
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Overview
Description
Methyl 2-chloro-3-hydroxy-4-iodobenzoate is an organic compound with the molecular formula C8H6ClIO3 and a molecular weight of 312.49 g/mol . This compound is characterized by the presence of chlorine, iodine, and hydroxyl functional groups attached to a benzoate ester. It is primarily used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It is known that the aryl-iodide functionality of similar compounds may undergo coupling reactions .
Biochemical Pathways
Similar compounds have been shown to display biological effects such as anti-inflammatory, anti-fungal, and process signaling .
Result of Action
Similar compounds have been shown to have various biological effects .
Action Environment
The action of Methyl 2-chloro-3-hydroxy-4-iodobenzoate can be influenced by various environmental factors. For instance, it is known to be light sensitive and should be stored away from oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-3-hydroxy-4-iodobenzoate typically involves the esterification of 2-chloro-3-hydroxy-4-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-3-hydroxy-4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Substitution: Formation of derivatives with different halogens or functional groups.
Oxidation: Conversion to 2-chloro-3-oxo-4-iodobenzoate.
Reduction: Formation of 2-chloro-3-hydroxy-4-iodobenzyl alcohol.
Scientific Research Applications
Methyl 2-chloro-3-hydroxy-4-iodobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-3-hydroxy-4-bromobenzoate
- Methyl 2-chloro-3-hydroxy-4-fluorobenzoate
- Methyl 2-chloro-3-hydroxy-4-nitrobenzoate
Uniqueness
Methyl 2-chloro-3-hydroxy-4-iodobenzoate is unique due to the presence of iodine, which imparts distinct reactivity and properties compared to its bromine, fluorine, or nitro analogs. The iodine atom can participate in specific halogen bonding interactions, making this compound valuable in certain synthetic and research applications .
Properties
IUPAC Name |
methyl 2-chloro-3-hydroxy-4-iodobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClIO3/c1-13-8(12)4-2-3-5(10)7(11)6(4)9/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHYXVWPMQNPLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)I)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClIO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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